molecular formula C9H9NO3S B12511059 4-Hydroxy-1-methyl-1H-benzo[c][1,2]thiazine 2,2-dioxide

4-Hydroxy-1-methyl-1H-benzo[c][1,2]thiazine 2,2-dioxide

Cat. No.: B12511059
M. Wt: 211.24 g/mol
InChI Key: HJIBHRGJZJTFGW-UHFFFAOYSA-N
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Description

4-Hydroxy-1-methyl-2,1-benzothiazine-2,2-dione is a heterocyclic compound that belongs to the class of benzothiazines. This compound is of significant interest due to its potential pharmacological properties, particularly its analgesic and anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-1-methyl-2,1-benzothiazine-2,2-dione typically involves the reaction of methyl esters of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids with primary or secondary alkyl-, aryl-, and hetarylamines at elevated temperatures. This reaction is often carried out in high-boiling inert solvents to achieve optimal yields .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent volume, and reaction time. The use of high-boiling inert solvents and controlled reaction environments ensures the efficient production of 4-hydroxy-1-methyl-2,1-benzothiazine-2,2-dione .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-1-methyl-2,1-benzothiazine-2,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Hydroxy-1-methyl-2,1-benzothiazine-2,2-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its interactions with biological macromolecules such as DNA and proteins.

    Medicine: Investigated for its potential analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-hydroxy-1-methyl-2,1-benzothiazine-2,2-dione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting the activity of certain enzymes and receptors involved in pain and inflammation pathways. This inhibition leads to a reduction in the production of pro-inflammatory mediators and an overall decrease in pain and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-1-methyl-2,1-benzothiazine-2,2-dione is unique due to its specific structural features, which allow for diverse chemical modifications. These modifications can enhance its pharmacological properties and reduce potential side effects compared to other similar compounds .

Properties

Molecular Formula

C9H9NO3S

Molecular Weight

211.24 g/mol

IUPAC Name

1-methyl-2,2-dioxo-2λ6,1-benzothiazin-4-ol

InChI

InChI=1S/C9H9NO3S/c1-10-8-5-3-2-4-7(8)9(11)6-14(10,12)13/h2-6,11H,1H3

InChI Key

HJIBHRGJZJTFGW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=CS1(=O)=O)O

Origin of Product

United States

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